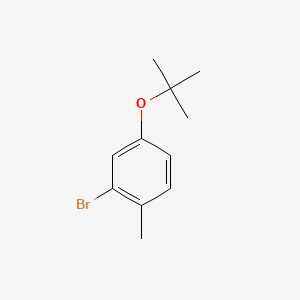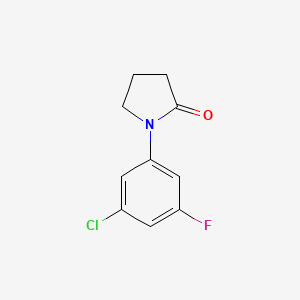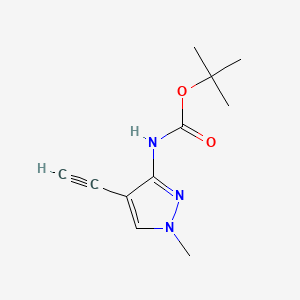
3-(Boc-amino)-4-ethynyl-1-methylpyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Boc-amino)-4-ethynyl-1-methylpyrazole is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-4-ethynyl-1-methylpyrazole typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory. The use of continuous flow reactors could enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the pure compound .
化学反応の分析
Types of Reactions
3-(Boc-amino)-4-ethynyl-1-methylpyrazole can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to an alkene or alkane.
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2) are commonly employed.
Substitution: Bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
3-(Boc-amino)-4-ethynyl-1-methylpyrazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a building block in drug discovery.
Industry: Utilized in the production of materials with specific properties.
作用機序
The mechanism of action of 3-(Boc-amino)-4-ethynyl-1-methylpyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions. The ethynyl group can undergo cycloaddition reactions, forming new ring structures .
類似化合物との比較
Similar Compounds
- 3-(Boc-amino)-4-ethynyl-1-phenylpyrazole
- 3-(Boc-amino)-4-ethynyl-1-ethylpyrazole
- 3-(Boc-amino)-4-ethynyl-1-propylpyrazole
Uniqueness
3-(Boc-amino)-4-ethynyl-1-methylpyrazole is unique due to its specific combination of functional groups. The presence of the Boc-protected amino group and the ethynyl group allows for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis .
特性
分子式 |
C11H15N3O2 |
|---|---|
分子量 |
221.26 g/mol |
IUPAC名 |
tert-butyl N-(4-ethynyl-1-methylpyrazol-3-yl)carbamate |
InChI |
InChI=1S/C11H15N3O2/c1-6-8-7-14(5)13-9(8)12-10(15)16-11(2,3)4/h1,7H,2-5H3,(H,12,13,15) |
InChIキー |
JCEUBPHGLBAVDG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=NN(C=C1C#C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[3-(Methylsulfonyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13697972.png)

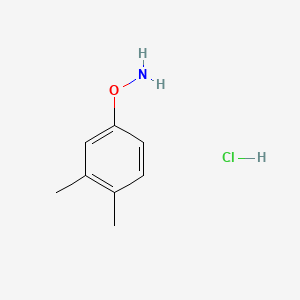
![2-[4-(3-Azetidinyl)phenyl]pyridine](/img/structure/B13697998.png)
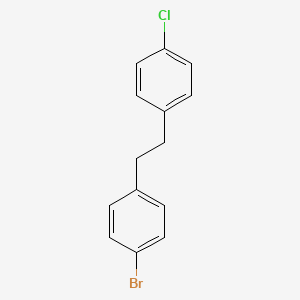
![Ethyl 2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylate](/img/structure/B13698004.png)
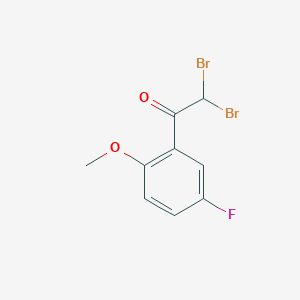
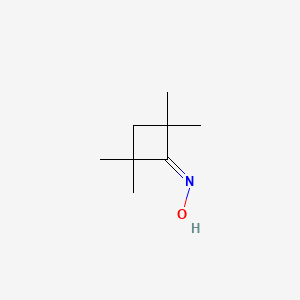
![1-Cyclohexyl-1-[(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-3-phenylurea](/img/structure/B13698026.png)
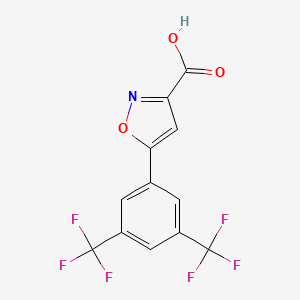
![2,2,6-Trimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13698032.png)
